molecular formula C17H21N3O3S2 B2363760 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203416-13-0

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2363760
CAS RN: 1203416-13-0
M. Wt: 379.49
InChI Key: JBYMUKXHEVFTAP-UHFFFAOYSA-N
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Description

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Thakur et al. (2017) conducted a study involving the synthesis and screening of urea derivatives, similar in structure to the compound , for anticonvulsant activity. They found that certain derivatives were significantly effective, particularly in protecting against convulsions. The study highlights the potential of these compounds in the treatment of seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Acetylcholinesterase Inhibition

Vidaluc et al. (1994, 1995) explored the antiacetylcholinesterase activity of a series of urea derivatives. These studies aimed to optimize the interaction between pharmacophoric units and the enzyme's hydrophobic binding sites, potentially relevant for the treatment of conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1994), (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antimicrobial Properties

Zaki et al. (2021) reported on the synthesis of novel tetrahydroisoquinolines with urea components. These compounds were examined for antibacterial and antifungal activities, showing promising effects against pathogenic strains. This suggests a potential application in developing new antimicrobial agents (Zaki, El-Dean, Radwan, Alshammari, & Sayed, 2021).

Cancer Research

Yi-Min Liu et al. (2015) synthesized a series of tetrahydroquinolines with urea components, showing potent inhibition of histone deacetylase (HDAC) and cytotoxicity to cancer cells. This points towards the potential use of these compounds in cancer treatment, particularly in the development of prostate cancer inhibitors (Yi-Min Liu et al., 2015).

Anion Complexation

Kretschmer et al. (2014) synthesized macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form complexes with various anions. This research highlights the potential application of such compounds in the development of new anion complexation agents (Kretschmer, Dittmann, & Beck, 2014).

Future Directions

Thiophene derivatives, which are part of the compound, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea” could also be a subject of future research.

properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-25(22,23)20-9-3-5-13-11-14(7-8-16(13)20)19-17(21)18-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMUKXHEVFTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

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